molecular formula C11H13N3O2S B15251271 tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate

tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate

Cat. No.: B15251271
M. Wt: 251.31 g/mol
InChI Key: BFSBFXVECDVZMZ-UHFFFAOYSA-N
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Description

tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate is an organic compound belonging to the class of pyridinecarboxylic acids and derivatives. It is characterized by a pyridine ring fused with a thiazole ring and a carbamate group attached to the pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate typically involves the cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids. This [3+3]-cyclocondensation reaction provides the thiazolo[4,5-b]pyridin-2-one derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like zinc(II) triflate to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of methionine aminopeptidase 1, an enzyme involved in protein processing . By binding to the active site of the enzyme, the compound prevents the cleavage of methionine residues from nascent proteins, thereby affecting protein maturation and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate is unique due to its fused thiazole-pyridine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate derivatives and contributes to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

tert-butyl N-([1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate

InChI

InChI=1S/C11H13N3O2S/c1-11(2,3)16-10(15)14-9-13-8-7(17-9)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14,15)

InChI Key

BFSBFXVECDVZMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=CC=N2

Origin of Product

United States

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